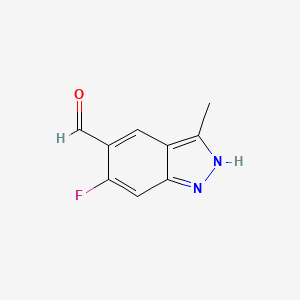
6-chloro-5-methylpyridazine-3-carbaldehyde
概要
説明
6-chloro-5-methylpyridazine-3-carbaldehyde is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the 6th position and a methyl group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-methylpyridazine-3-carbaldehyde typically involves the chlorination of 5-methyl-3-pyridazinecarbaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-chloro-5-methylpyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 6-Chloro-5-methyl-3-pyridazinecarboxylic acid.
Reduction: 6-Chloro-5-methyl-3-pyridazinecarbinol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-5-methylpyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 6-chloro-5-methylpyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
類似化合物との比較
Similar Compounds
- 5-Chloro-3-methylpyridazinecarbaldehyde
- 6-Methyl-3-pyridazinecarbaldehyde
- 3-Chloro-5-methylpyridazinecarbaldehyde
Uniqueness
6-chloro-5-methylpyridazine-3-carbaldehyde is unique due to the specific positioning of the chlorine and methyl groups on the pyridazine ring, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties and advantages in various applications compared to its analogs.
特性
分子式 |
C6H5ClN2O |
|---|---|
分子量 |
156.57 g/mol |
IUPAC名 |
6-chloro-5-methylpyridazine-3-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c1-4-2-5(3-10)8-9-6(4)7/h2-3H,1H3 |
InChIキー |
HNPIUEQVXGZYFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1Cl)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Cyanophenyl)oxazolo[5,4-b]pyridine](/img/structure/B8660557.png)
![2-{2-[(3-Methyloxiran-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B8660560.png)


![6-bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B8660584.png)




